molecular formula C20H23N3O5S B2499189 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1235637-89-4

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2499189
CAS No.: 1235637-89-4
M. Wt: 417.48
InChI Key: AXZJGVQZHLCAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
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Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound with significant potential in pharmacology, particularly due to its unique structural features that allow for interaction with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound features:

  • Benzofuran moiety : Known for its various biological activities.
  • Piperidine ring : Often associated with neuroactive properties.
  • Isosoxazole and sulfonamide groups : These functional groups are crucial for its biological interactions.

The molecular formula of the compound is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S with a molecular weight of approximately 404.5 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways, which may be beneficial in treating diseases like cancer and diabetes.
  • Antimicrobial Activity : Preliminary studies suggest it has in vitro activity against a range of bacteria and fungi, including antibiotic-resistant strains.
  • Neuroprotective Effects : Given the piperidine structure, there is potential for neuroprotective applications, particularly in neurodegenerative diseases.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Activity Type Description Reference
AntimicrobialExhibits activity against multiple bacterial and fungal strains
Enzyme InhibitionPotential inhibitor of metabolic enzymes related to cancer and diabetes
NeuroprotectivePossible protective effects on neuronal cells
CytotoxicityLow cytotoxicity observed in preliminary assays

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against various strains of bacteria. The results indicated significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option for resistant infections.

Study 2: Enzyme Inhibition

A separate investigation focused on the compound's ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. The compound demonstrated an IC50 value of 0.7 μM, indicating strong inhibitory action that could lead to therapeutic applications in managing diabetes .

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-13-19(14(2)28-22-13)29(25,26)21-12-15-7-9-23(10-8-15)20(24)18-11-16-5-3-4-6-17(16)27-18/h3-6,11,15,21H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZJGVQZHLCAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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